2-(Pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride

Catalog No.
S14042578
CAS No.
M.F
C8H11ClN2O2S
M. Wt
234.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid...

Product Name

2-(Pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride

IUPAC Name

2-pyrrolidin-2-yl-1,3-thiazole-4-carboxylic acid;hydrochloride

Molecular Formula

C8H11ClN2O2S

Molecular Weight

234.70 g/mol

InChI

InChI=1S/C8H10N2O2S.ClH/c11-8(12)6-4-13-7(10-6)5-2-1-3-9-5;/h4-5,9H,1-3H2,(H,11,12);1H

InChI Key

MTQXQFJSNPYVOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NC(=CS2)C(=O)O.Cl

2-(Pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride is a chemical compound characterized by the presence of a pyrrolidine ring and a thiazole moiety. Its molecular formula is C7H10N2O2S·HCl, with a molar mass of approximately 186.23 g/mol. This compound typically appears as a light beige solid and is soluble in water and various organic solvents. The thiazole structure contributes to its biological activity, making it a subject of interest in pharmaceutical research.

Typical of carboxylic acids and heterocycles. Notably, it can participate in:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Reacting with amines to form amides.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Nucleophilic substitutions: The thiazole nitrogen can act as a nucleophile in reactions with electrophiles.

These reactions are fundamental for modifying the compound for various applications, particularly in drug development.

2-(Pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride exhibits notable biological activities. Research indicates that compounds containing thiazole rings often show antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activities. For instance, similar thiazole derivatives have been reported to demonstrate moderate antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli . Furthermore, studies suggest potential applications in treating metabolic disorders due to their interaction with adrenergic receptors .

The synthesis of 2-(Pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride can be achieved through several methods:

  • Condensation Reactions: Combining pyrrolidine with thiazole derivatives followed by carboxylation.
  • Cyclization: Utilizing precursors that undergo cyclization to form the thiazole ring.
  • Multi-step Synthesis: Involving intermediate compounds that are transformed through various organic reactions, including alkylation and acylation.

These methods are crucial for producing the compound in sufficient purity and yield for research and pharmaceutical applications.

This compound has several applications in medicinal chemistry:

  • Pharmaceutical Development: It serves as a precursor for synthesizing novel drugs targeting metabolic disorders and infections.
  • Biological Research: Used in studies exploring the mechanisms of action of thiazole-containing compounds on biological systems.
  • Chemical Probes: Acts as a tool for investigating biological pathways involving pyrrolidine and thiazole derivatives.

Interaction studies of 2-(Pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride focus on its binding affinity to various biological targets, particularly receptors involved in metabolic regulation. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins.
  • In vitro Assays: To evaluate its biological efficacy against target cells or pathogens.

Such studies are essential for understanding the therapeutic potential and safety profile of this compound.

Several compounds share structural similarities with 2-(Pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-Methyl-2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acidMethyl substitution on the thiazole ringEnhanced lipophilicity may improve bioavailability
2-(Isopropylamino)-1,3-thiazole-4-carboxylic acidIsopropyl substitutionPotentially different pharmacokinetic properties
3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acidDifferent heterocyclic structureMay exhibit distinct biological activities

These compounds highlight the diversity within the class of thiazoles and pyrrolidines while emphasizing the unique structural characteristics of 2-(Pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride that may influence its biological activity and therapeutic potential.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

234.0229765 g/mol

Monoisotopic Mass

234.0229765 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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